

4-Methoxybutan-1-ol: A Versatile Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxybutan-1-ol**

Cat. No.: **B094083**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutan-1-ol is a valuable bifunctional molecule in chemical synthesis, possessing both a primary alcohol and an ether functional group. This unique structure allows it to serve as a versatile building block for the introduction of the 4-methoxybutyl moiety into a variety of molecular scaffolds. Its applications are found in the synthesis of pharmaceutical intermediates, agrochemicals, and fragrance compounds. This document provides a detailed overview of its applications, experimental protocols for its key transformations, and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxybutan-1-ol** is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C5H12O2	[1]
Molecular Weight	104.15 g/mol	[1]
CAS Number	111-32-0	[1]
Boiling Point	165 °C (lit.)	[2]
Density	0.935 g/mL at 25 °C (lit.)	[1]
Refractive Index	1.423 (lit.)	[3]
Solubility	Slightly soluble in water	[4]

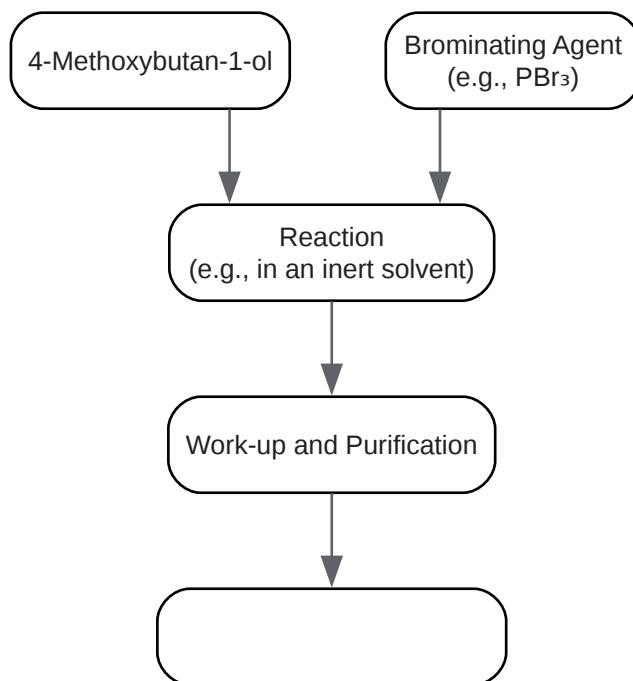
Table 1: Physicochemical Properties of **4-Methoxybutan-1-ol**

Application Notes

Precursor to Alkylating Agents: Synthesis of 1-Bromo-4-methoxybutane

One of the primary applications of **4-methoxybutan-1-ol** is its conversion to the corresponding alkyl halide, 1-bromo-4-methoxybutane. This transformation is typically achieved by treating the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The resulting 1-bromo-4-methoxybutane is a valuable reagent for introducing the 4-methoxybutyl group via nucleophilic substitution reactions.[\[2\]](#)[\[5\]](#)

Logical Workflow for Synthesis of 1-Bromo-4-methoxybutane



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Caption: Synthesis of 1-Bromo-4-methoxybutane.

O-Alkylation of Phenols and Alcohols

1-Bromo-4-methoxybutane, derived from **4-methoxybutan-1-ol**, is an effective reagent for the O-alkylation of phenols and other alcohols to form 4-methoxybutyl ethers.^{[6][7]} This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the substrate, increasing its nucleophilicity. The resulting alkoxide or phenoxide then displaces the bromide from 1-bromo-4-methoxybutane. The 4-methoxybutyl ether moiety can be found in various biologically active molecules and can also serve as a protecting group for hydroxyl functions.

Synthesis of Pharmaceutical Intermediates

The 4-methoxybutyl group is a structural component in some pharmaceutical compounds. For instance, derivatives of this group have been explored in the synthesis of novel therapeutic agents. While direct use of **4-methoxybutan-1-ol** in the synthesis of the final drug may not always be the case, its derivative, 1-bromo-4-methoxybutane, can be a key intermediate. For example, in the synthesis of Vandetanib, an anticancer drug, a side chain is introduced that,

while structurally different, highlights the general importance of functionalized butyl chains in drug design.[8][9][10]

Use in Fragrance Synthesis

Alcohols and their corresponding ethers are widely used in the fragrance industry.[11][12][13][14] While specific examples detailing the direct use of **4-methoxybutan-1-ol** in commercial fragrances are not abundant in the public literature, its structural motifs are relevant. The combination of an ether and an alcohol functionality in one molecule provides a scaffold for the synthesis of new fragrance ingredients with potentially interesting olfactory properties.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-methoxybutane from 4-Methoxybutan-1-ol

This protocol describes a general procedure for the bromination of a primary alcohol using phosphorus tribromide.

Materials:

- **4-Methoxybutan-1-ol**
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve **4-methoxybutan-1-ol** (1.0 eq.) in

anhydrous diethyl ether.

- Cool the solution to 0 °C using an ice bath.
- Slowly add phosphorus tribromide (0.33-0.40 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-4-methoxybutane.
- Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data for Protocol 1:

Reactant/Product	Molar Mass (g/mol)	Moles	Mass/Volume	Yield (%)
4-Methoxybutan-1-ol	104.15	1.0	(e.g., 10.4 g)	-
Phosphorus tribromide	270.69	0.35	(e.g., 9.47 g)	-
1-Bromo-4-methoxybutane	167.05	-	-	Typically 70-85%

Table 2: Representative quantities for the synthesis of 1-Bromo-4-methoxybutane.

Protocol 2: O-Alkylation of a Phenol with 1-Bromo-4-methoxybutane

This protocol provides a general method for the Williamson ether synthesis using a phenol and 1-bromo-4-methoxybutane.

Materials:

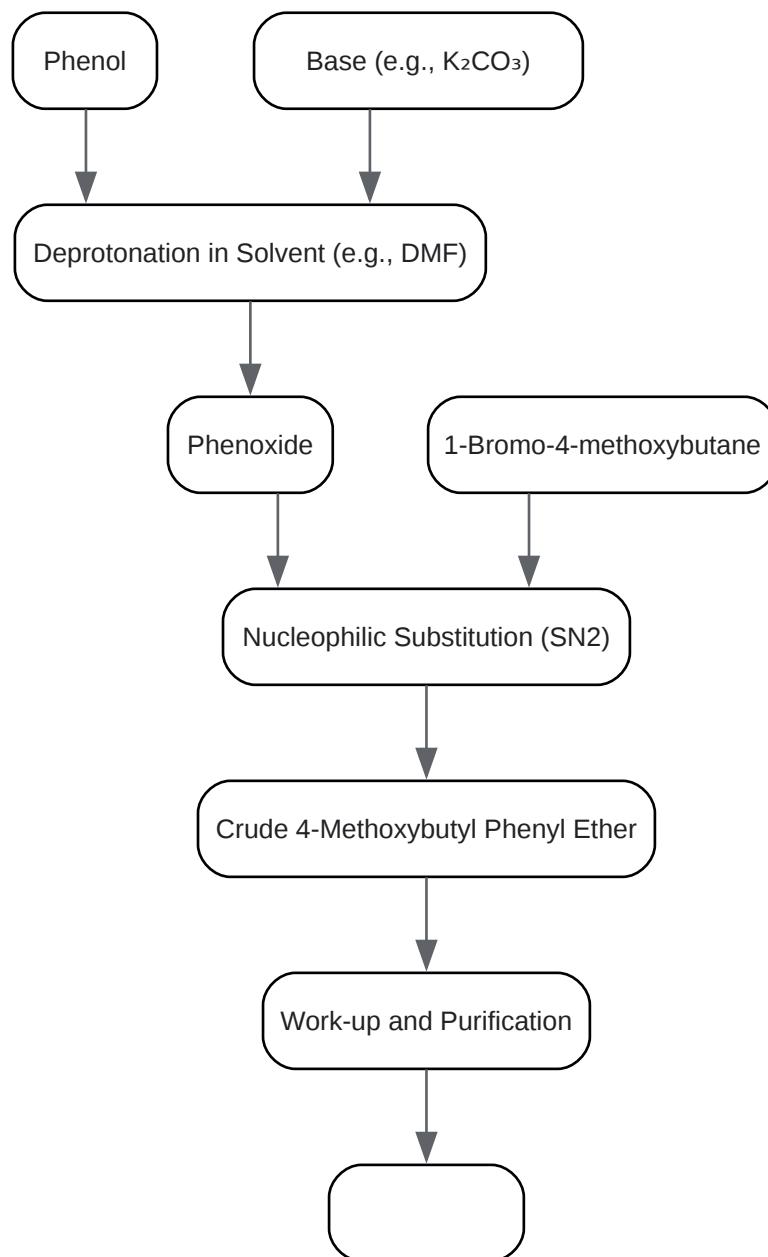
- Phenol (or a substituted phenol)
- 1-Bromo-4-methoxybutane
- Potassium carbonate (K_2CO_3) or sodium hydride (NaH)
- Anhydrous N,N-dimethylformamide (DMF) or acetone
- Ethyl acetate
- Water
- Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a round-bottom flask containing the phenol (1.0 eq.) and potassium carbonate (1.5-2.0 eq.) in anhydrous DMF, add 1-bromo-4-methoxybutane (1.1-1.2 eq.).
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction by TLC until the starting phenol is consumed.
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Combine the organic extracts and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Experimental Workflow for O-Alkylation of Phenol



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Caption: Williamson Ether Synthesis Workflow.

Quantitative Data for Protocol 2:

Reactant/Product	Molar Mass (g/mol)	Moles	Mass/Volume	Yield (%)
Phenol	94.11	1.0	(e.g., 9.4 g)	-
1-Bromo-4-methoxybutane	167.05	1.1	(e.g., 18.4 g)	-
Potassium Carbonate	138.21	1.5	(e.g., 20.7 g)	-
4-Methoxybutyl phenyl ether	180.24	-	-	Typically >80%

Table 3: Representative quantities for the O-Alkylation of Phenol.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of **4-methoxybutan-1-ol** or its simple derivatives in specific biological signaling pathways. As a simple chemical reagent, it is primarily used as a building block in the synthesis of more complex molecules which may have biological activity. The biological effects of any final compound containing the 4-methoxybutyl moiety would be dependent on the overall structure of the molecule and its specific interactions with biological targets. However, methoxybenzene derivatives, in general, have been explored for various biological activities, including antimicrobial and antioxidant properties.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Conclusion

4-Methoxybutan-1-ol is a useful and versatile reagent in organic synthesis. Its primary application lies in its role as a precursor to 1-bromo-4-methoxybutane, a key alkylating agent for the introduction of the 4-methoxybutyl group. This moiety is of interest in the development of new pharmaceuticals and other specialty chemicals. The protocols provided herein offer a foundation for the practical application of **4-methoxybutan-1-ol** in a research setting. Further exploration of its derivatives may lead to the discovery of novel compounds with valuable properties.

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